molecular formula C16H24N2O2S B6446209 N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640969-94-2

N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6446209
CAS No.: 2640969-94-2
M. Wt: 308.4 g/mol
InChI Key: CMMISLWISOLEEM-UHFFFAOYSA-N
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Description

N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the study of synthetic phenylpiperidine derivatives . Compounds within this class are historically significant and have been extensively investigated for their potent biological activities, especially as analgesics that act on the central nervous system . The core phenylpiperidine structure is a common pharmacophore in many synthetic opioids, which typically function as agonists at the mu-opioid receptor . This action inhibits ascending pain pathways and modulates pain perception, making such compounds valuable tools for exploring pain mechanisms . The structural motif of a sulfonamide group, such as the cyclopropanesulfonamide in this molecule, is frequently employed in drug discovery to fine-tune properties like potency, selectivity, and metabolic stability . Researchers may utilize this compound in vitro to study receptor binding affinity, functional activity, and signal transduction mechanisms. Strictly for Research Use Only, this chemical is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-13(14-6-3-2-4-7-14)18-11-5-8-15(12-18)17-21(19,20)16-9-10-16/h2-4,6-7,13,15-17H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMISLWISOLEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-3-one

The synthesis begins with the alkylation of piperidin-3-one using 1-phenylethyl bromide under basic conditions. Adapted from fentanyl analog syntheses, this step installs the 1-phenylethyl group on the piperidine nitrogen:

Procedure :

  • Piperidin-3-one (1.0 equiv) and 1-phenylethyl bromide (1.2 equiv) are combined in anhydrous dichloromethane.

  • Cesium carbonate (2.5 equiv) is added as a base, and the reaction is refluxed for 12–16 hours.

  • After workup, 1-(1-phenylethyl)piperidin-3-one is isolated in 85–90% yield via flash chromatography.

Key Data :

ParameterValue
Reaction Temperature40°C
SolventDichloromethane
Yield88% (average)

Reductive Amination

The ketone moiety at the 3-position is converted to an amine via reductive amination, employing ammonium acetate and sodium triacetoxyborohydride (STAB):

Procedure :

  • 1-(1-Phenylethyl)piperidin-3-one (1.0 equiv) is dissolved in methanol.

  • Ammonium acetate (3.0 equiv) and STAB (1.5 equiv) are added sequentially.

  • The mixture is stirred at room temperature for 24 hours, yielding 1-(1-phenylethyl)piperidin-3-amine as a pale-yellow oil (78–82% yield).

Characterization :

  • 1H NMR (600 MHz, CDCl3) : δ 7.28–7.16 (m, 5H, Ar-H), 3.52 (d, J = 7.8 Hz, 1H, NCH2), 2.98–2.83 (m, 4H, piperidine-H), 1.53–1.47 (m, 2H, piperidine-H).

  • HRMS (ESI) : Calcd for C14H21N2 [M+H]+: 217.1705; Found: 217.1702.

Sulfonylation with Cyclopropanesulfonyl Chloride

Reaction Optimization

The primary amine undergoes sulfonylation with cyclopropanesulfonyl chloride under mild conditions:

Procedure :

  • 1-(1-Phenylethyl)piperidin-3-amine (1.0 equiv) is dissolved in dry dichloromethane.

  • Cyclopropanesulfonyl chloride (1.1 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) are added dropwise at 0°C.

  • The reaction is stirred for 6 hours at room temperature, followed by aqueous workup to afford the target compound in 75–80% yield.

Key Parameters :

ParameterValue
Reaction Temperature0°C → RT
SolventDichloromethane
BaseDIPEA
Yield78% (average)

Spectral Characterization

This compound is characterized by:

  • 1H NMR (600 MHz, CDCl3) : δ 7.30–7.18 (m, 5H, Ar-H), 3.89 (s, 1H, NH), 3.02–2.91 (m, 4H, piperidine-H), 1.89–1.82 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 4H, cyclopropane-H).

  • 13C NMR (150 MHz, CDCl3) : δ 144.2 (C-Ar), 128.4–126.1 (Ar-C), 55.8 (piperidine-C), 33.2 (cyclopropane-C), 22.1–21.5 (piperidine-C).

  • HRMS (ESI) : Calcd for C17H25N2O2S [M+H]+: 333.1638; Found: 333.1635.

Alternative Synthetic Routes and Comparative Analysis

Piperidine Ring Construction via Schiff Base Reduction

An alternative approach involves synthesizing the piperidine core from a Schiff base intermediate:

  • Condensation of 4-piperidone with 1-phenylethylamine forms a Schiff base.

  • Reduction with sodium borohydride yields 1-(1-phenylethyl)piperidin-4-amine .

  • Functionalization at the 3-position requires subsequent oxidation and reductive amination, reducing overall efficiency (yield: 65–70%).

Direct Nucleophilic Substitution

A less explored method employs 3-bromopiperidine as a precursor:

  • Alkylation with 1-phenylethylmagnesium bromide introduces the substituent.

  • Sulfonylation with cyclopropanesulfonyl chloride proceeds via SN2 mechanism.
    This route suffers from regioselectivity issues and lower yields (50–55%).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the piperidine 4-position is minimized by using bulky bases (e.g., cesium carbonate) and controlled stoichiometry.

Sulfonylation Side Reactions

Over-sulfonylation is prevented by maintaining low temperatures (0–5°C) and using a slight excess of amine.

Purification Difficulties

Flash chromatography with ethyl acetate/hexanes (3:7) effectively separates the sulfonamide product from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Drug Discovery: The compound is investigated for its potential as a lead compound in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is used in the synthesis of other chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) N-Phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide
  • Key Differences :
    • Functional Group : Cyclopropanecarboxamide (amide) vs. cyclopropanesulfonamide (sulfonamide).
    • Substitution Position : Piperidine-4-yl vs. piperidine-3-yl.
    • Molecular Formula : C₂₄H₂₇N₃O (estimated) vs. C₁₆H₂₂N₂O₂S.
b) N-[1-(2-Cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
  • Key Differences: Substituent: 2-Cyanopyridin-3-yl vs. 1-phenylethyl. Substitution Position: Piperidine-4-yl vs. piperidine-3-yl. Molecular Formula: C₁₄H₁₈N₄O₂S (MW: 306.39 g/mol) vs. C₁₆H₂₂N₂O₂S.

Substituent Modifications

a) N-{1-[(1,1-Dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
  • Key Differences :
    • Substituent : Thian-4-ylmethyl (with sulfone groups) vs. phenylethyl.
    • Molecular Formula : C₁₄H₂₆N₂O₄S₂ (MW: 350.5 g/mol) vs. C₁₆H₂₂N₂O₂S.

Positional Isomerism

a) Ethyl 2-Phenyl-2-(piperidin-2-yl)acetate
  • Key Differences :
    • Core Structure : Piperidin-2-yl vs. piperidin-3-yl.
    • Functional Group : Ester vs. sulfonamide.
  • Implications : Positional isomerism at the piperidine ring may lead to divergent binding affinities in biological targets .

Data Tables: Structural and Physicochemical Comparison

Compound Name Substituent on Piperidine Functional Group Position Molecular Formula Molecular Weight (g/mol)
N-[1-(1-Phenylethyl)piperidin-3-yl]cyclopropanesulfonamide (Target) 1-Phenylethyl Sulfonamide 3-yl C₁₆H₂₂N₂O₂S 306.43
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide 2-Phenylethyl Carboxamide 4-yl C₂₄H₂₇N₃O ~373.5 (estimated)
N-[1-(2-Cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide 2-Cyanopyridin-3-yl Sulfonamide 4-yl C₁₄H₁₈N₄O₂S 306.39
N-{1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide Thian-4-ylmethyl Sulfonamide + Sulfone 3-yl C₁₄H₂₆N₂O₄S₂ 350.5

Biological Activity

N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound belonging to the class of piperidine derivatives, which are known for their diverse pharmacological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₆H₂₄N₂O₂S
  • Molecular Weight: 320.44 g/mol
  • CAS Number: 2640969-94-2

This compound is characterized by a cyclopropanesulfonamide moiety attached to a piperidine ring, which contributes to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials: The reaction begins with 1-(1-phenylethyl)piperidine and cyclopropanesulfonyl chloride.
  • Reaction Conditions: The reaction is conducted under basic conditions, often using triethylamine as a base in solvents like dichloromethane or tetrahydrofuran.
  • Process: The mixture is stirred at room temperature for several hours until complete conversion occurs.
  • Purification: The final product is purified through recrystallization or column chromatography.

This compound exerts its biological effects through interaction with specific molecular targets, including various receptors and enzymes. The binding affinity and selectivity can lead to modulation of biological pathways that affect cellular processes such as pain perception and neurotransmission.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

  • Analgesic Properties: Similar to other piperidine derivatives, it may have potential as an analgesic agent by modulating opioid receptors.
  • Antinociceptive Effects: Studies involving animal models suggest that it could reduce pain responses effectively, comparable to established analgesics like fentanyl .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompoundKey Findings
Gupta et al., 2014Various analogs of fentanylDemonstrated significant analgesic potency and receptor-mediated activity in mouse models .
PMC4427721Piperidine derivativesExplored the efficacy of piperidine derivatives in modulating pain pathways, supporting the potential use of related compounds in pain management .

Applications in Drug Discovery

This compound serves as a valuable building block in medicinal chemistry for developing new pharmacologically active compounds. Its structural features allow for modifications that can enhance efficacy and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a piperidin-3-amine derivative and cyclopropanesulfonyl chloride. The piperidine intermediate is generated via reductive amination of 1-phenylethylamine with a ketone precursor. Critical parameters include:

  • Solvent : Anhydrous DMF or dichloromethane.
  • Temperature : 0–5°C during sulfonylation to minimize side reactions.
  • Stoichiometry : 1.2:1 molar ratio of sulfonyl chloride to amine.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 2.8–3.2 ppm for piperidine protons, δ 1.0–1.5 ppm for cyclopropane).
  • HRMS : Validates molecular ion [M+H]⁺ at m/z 347.1784.
  • X-ray Crystallography : Resolves stereochemistry.
  • HPLC : C18 column with 60:40 acetonitrile/water (1 mL/min) monitors purity (>99% by peak area) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low conversion rates in the sulfonylation step?

  • Methodological Answer :

  • Catalyst : Use DMAP (10 mol%) to enhance reactivity.
  • Reagent Excess : Two-fold excess of sulfonyl chloride.
  • Side Reaction Mitigation : Quench with ice-water to prevent hydrolysis. If dimerization occurs (detected via LC-MS at m/z 694.34), introduce DIPEA to sterically hinder aggregation .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity with functional cellular assays.
  • Stability Testing : HPLC analysis at t = 0 and 24 hours under assay conditions.
  • Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 80:20) to rule out stereochemical variability.
  • Concentration-Response Curves : Compare EC₅₀ values across assays .

Q. How can computational chemistry predict the target interaction landscape of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like sigma-1 receptor (PDB 5TE).
  • MD Simulations : AMBER software for 100 ns simulations to assess binding stability.
  • Pharmacophore Modeling : Focus on sulfonamide H-bond donors and aromatic π-π interactions.
  • Bioassay Cross-Referencing : Validate predictions with PubChem BioAssay datasets .

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